molecular formula C14H12Cl2FNO B3050822 1-(2-(3,4-dichlorophenoxy)-5-fluorophenyl)-N-methylmethanamine CAS No. 289716-94-5

1-(2-(3,4-dichlorophenoxy)-5-fluorophenyl)-N-methylmethanamine

Cat. No. B3050822
Key on ui cas rn: 289716-94-5
M. Wt: 300.2 g/mol
InChI Key: FQEBOQLYHASAOY-UHFFFAOYSA-N
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Patent
US07084165B2

Procedure details

Under N2, a mixture of 0.313g (1.0 mmol) of 2-(3,4-dichlorophenoxy)-5-fluoro-N-methyl benzamide in 5.0 mL of anhydrous tetrahydrofuran (THF) was treated via syringe with 4.0 mL (4.0 mmol) of 1.0 M BH3 in THF (Aldrich Chem. Co.). and the mixture was heated to reflux for a total of 48 hr. The reaction was quenched by the addition of 25 mL of 6N HCl and heating to reflux until the free amine could be detected by tic (CHCl3:CH3OH:TEA, (95:5:1)). The cooled mixture was then diluted with water, basified with K2CO3and extracted with EtOAc. The combined organic layers were washed with water and saturated NaCl, then dried with MgSO4, filtered and concentrated in vacuo to the free base as a light brown oil, 0.164 g, 54%). This compound was converted to the hydrochloride salt as described previously, m.p. 200–202°.
Name
2-(3,4-dichlorophenoxy)-5-fluoro-N-methyl benzamide
Quantity
0.313 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:17]=[CH:18][C:19]=1[Cl:20])[O:5][C:6]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:7]=1[C:8]([NH:10][CH3:11])=O>O1CCCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:17]=[CH:18][C:19]=1[Cl:20])[O:5][C:6]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:7]=1[CH2:8][NH:10][CH3:11]

Inputs

Step One
Name
2-(3,4-dichlorophenoxy)-5-fluoro-N-methyl benzamide
Quantity
0.313 g
Type
reactant
Smiles
ClC=1C=C(OC2=C(C(=O)NC)C=C(C=C2)F)C=CC1Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was treated via syringe with 4.0 mL (4.0 mmol) of 1.0 M
TEMPERATURE
Type
TEMPERATURE
Details
and the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for a total of 48 hr
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of 25 mL of 6N HCl
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux until the free amine
ADDITION
Type
ADDITION
Details
The cooled mixture was then diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with water and saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to the free base as a light brown oil, 0.164 g, 54%)

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(OC2=C(CNC)C=C(C=C2)F)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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